2,9-Diazaspiro[6.6]tridecane Scaffold Enables LPAR1 Antagonist Activity with IC50 ≤ 50 nM and Safety Window ≥ 4000×
In a patent describing LPAR1 antagonists, compounds incorporating the 2,9-diazaspiro[6.6]tridecane core demonstrate potent inhibitory activity with IC50 values as low as ≤ 50 nM, while simultaneously exhibiting a favorable safety profile with CC50 values ≥ 200 μM [1]. This corresponds to a therapeutic index (CC50/IC50) of ≥ 4000×. In contrast, [5.5]undecane and [5.6]dodecane spiro scaffolds typically require extensive optimization to achieve comparable potency-toxicity windows [2]. The larger [6.6] ring system in this scaffold provides distinct spatial geometry that contributes to this balance of potency and safety.
| Evidence Dimension | Inhibitory Activity and Cytotoxicity (Therapeutic Window) |
|---|---|
| Target Compound Data | IC50 ≤ 50 nM; CC50 ≥ 200 μM |
| Comparator Or Baseline | [5.5]undecane and [5.6]dodecane spiro scaffolds in LPAR1 antagonist context |
| Quantified Difference | Therapeutic index (CC50/IC50) ≥ 4000× for [6.6] scaffold; comparator scaffolds not reported with this window |
| Conditions | LPAR1 functional antagonist assay; cytotoxicity measured via CC50 in relevant cell lines |
Why This Matters
For procurement decisions, this compound's scaffold is validated in a patent context with quantifiable potency and safety margins, providing a de-risked starting point for fibrosis and inflammation programs.
- [1] Lou J, Chen Y, Peng W, et al. (Wuhan LL Science and Technology Development Co., Ltd.; Wuhan QR Pharmaceuticals Co., Ltd.). Lysophosphatidic Acid Receptor Antagonists and Preparation Method Therefor. International Patent Application WO2020/147739A1. Published July 23, 2020. View Source
- [2] Zheng Y, Tice CM, Singh SB. The use of spirocyclic scaffolds in drug discovery. Bioorg Med Chem Lett. 2014;24(16):3673-3682. View Source
